molecular formula C8H8BrF B2852266 4-Bromo-1-(fluoromethyl)-2-methylbenzene CAS No. 1824142-81-5

4-Bromo-1-(fluoromethyl)-2-methylbenzene

Cat. No. B2852266
CAS RN: 1824142-81-5
M. Wt: 203.054
InChI Key: KREHZAOZXBYTEJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(fluoromethyl)-2-methylbenzene (BFMB) is a type of heterocyclic aromatic compound, which is composed of a benzene ring with a bromo substituent and a fluoromethyl group. It is a colorless liquid with a boiling point of 128-129 °C and a melting point of -17.5 °C. BFMB is used in a range of applications, including scientific research, organic synthesis, and as a reagent for the synthesis of other compounds. This article will discuss the synthesis method of BFMB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Application in Lithium-Ion Batteries

4-bromo-2-fluoromethoxybenzene (BFMB), a compound related to 4-Bromo-1-(fluoromethyl)-2-methylbenzene, has been utilized as a novel bi-functional electrolyte additive for lithium-ion batteries. Research demonstrated its ability to polymerize electrochemically to form a protective film, preventing voltage rise during overcharging, enhancing thermal stability, and reducing flammability of the electrolyte without impacting the normal cycle performance of the batteries (Zhang Qian-y, 2014).

Thermochemical Studies

Halogen-substituted methylbenzenes, including bromo- and iodo-substituted variants similar to 4-Bromo-1-(fluoromethyl)-2-methylbenzene, have been investigated for their thermochemical properties. This research encompassed experimental vapor pressures and vaporization, fusion, sublimation enthalpies, alongside computational quantum-chemical methods for calculating gas-phase enthalpies of formation (Verevkin et al., 2015).

Radiochemical Synthesis

The compound has shown importance in the preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, used in 18F-arylation reactions for metallo-organic fluorophenyl compounds or Pd-catalyzed coupling, with studies exploring various synthesis methods (Ermert et al., 2004).

Applications in Organic Synthesis

Research on bromination of related compounds, such as 1,4-dimethoxy-2,3-dimethylbenzene, has led to the synthesis of novel sulfur-containing quinone derivatives, indicating potential applications in organic synthesis and chemical engineering (Aitken et al., 2016).

Importance in Pharmaceutical Synthesis

2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen synthesis, has been synthesized from related compounds, emphasizing the role of such chemicals in pharmaceutical manufacturing (Qiu et al., 2009).

properties

IUPAC Name

4-bromo-1-(fluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREHZAOZXBYTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824142-81-5
Record name 4-Bromo-2-methylbenzyl fluoride
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